Codeine(1+)

Description

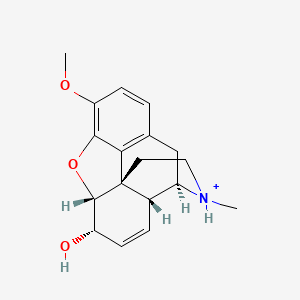

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H22NO3+ |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol |

InChI |

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/p+1/t11-,12+,13-,17-,18-/m0/s1 |

InChI Key |

OROGSEYTTFOCAN-DNJOTXNNSA-O |

Isomeric SMILES |

C[NH+]1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O |

Canonical SMILES |

C[NH+]1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Codeine(1+) in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the critical physicochemical properties of the protonated form of codeine, Codeine(1+), in aqueous environments. Understanding these characteristics is fundamental for the development, formulation, and analytical control of codeine-based pharmaceutical products. All quantitative data are summarized in tables for clarity, and detailed experimental protocols for key analytical procedures are provided.

Introduction

Codeine, an opiate derived from the opium poppy or synthesized from morphine, is widely used as an analgesic, antitussive, and antidiarrheal agent.[1] In pharmaceutical formulations and physiological systems, which are predominantly aqueous, codeine exists in equilibrium between its free base form and its protonated, cationic form, Codeine(1+). The physicochemical behavior of this charged species dictates its solubility, stability, absorption, and interaction with biological targets. This guide focuses on the essential properties of Codeine(1+) in aqueous solution to support research and development activities.

Chemical Structure and Ionization

Codeine is a weak base that features a tertiary amine within its morphinan structure. In an aqueous medium, this amine group can accept a proton (H+) to form the conjugate acid, Codeine(1+), a positively charged ion. The equilibrium between the uncharged base and the protonated form is governed by the solution's pH and the compound's pKa value.

Table 1: Key Structural and Ionization Properties of Codeine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula (Base) | C₁₈H₂₁NO₃ | [2] |

| Molecular Weight (Base) | 299.36 g/mol | [2] |

| pKa (15 °C) | 6.05 | [3] |

| pKa (General) | 8.2 | [2] |

| pH of Saturated Solution | 9.8 |[3] |

Note: pKa values can vary with temperature and experimental conditions. The pKa of 8.2 is more commonly cited in pharmaceutical literature.

At a physiological pH of approximately 7.4, a significant portion of codeine exists in its protonated, water-soluble Codeine(1+) form.

Key Physicochemical Properties

Aqueous Solubility

The solubility of codeine is highly dependent on its form (free base vs. salt) and the pH of the aqueous medium. The free base is only slightly soluble in water, whereas its salts, such as codeine phosphate and codeine sulfate, are much more soluble.[4][5] This enhanced solubility is due to the ion-dipole interactions between the charged Codeine(1+) cation and polar water molecules.

Codeine phosphate, a common pharmaceutical salt, is described as being freely soluble in water and very soluble in hot water.[6][7] The presence of polar functional groups and the ability to form hydrogen bonds contribute to its solubility in polar solvents like water.[8]

Table 2: Solubility of Codeine and its Salts

| Compound Form | Solvent | Solubility Description | Reference |

|---|---|---|---|

| Codeine Base | Water | 1 g in 120 mL | [3] |

| Codeine Base | Boiling Water | 1 g in 60 mL | [3] |

| Codeine Phosphate | Water | Freely Soluble | [6][9] |

| Codeine Sulfate | Water | 1 g in 30 mL |[3] |

Stability in Aqueous Solution

The stability of codeine in aqueous solution is influenced by pH, temperature, light, and the presence of buffers or oxidizing agents.[10][11] Degradation can occur through processes like oxidation.[10]

Aqueous solutions of codeine phosphate are relatively stable at a pH of 3.5.[10] One study found that a compounded syrup of codeine phosphate (3 mg/mL) in a syrup vehicle at an initial pH of 4.2 retained over 93% of its initial concentration for at least 98 days at room temperature when protected from light.[12] In contrast, codeine sulfate has a predicted room temperature shelf life of approximately 44 years between pH 1 and 10 in the absence of buffer catalysis.[11] Light exposure can induce autoxidation, particularly in acidic solutions.[10]

Spectroscopic Properties

UV-Vis spectroscopy is a common technique for the analysis of codeine, owing to the presence of a benzene ring chromophore in its structure.[13] The maximum absorbance wavelength can vary slightly depending on the solvent and the specific salt form.

Table 3: UV-Vis Spectroscopic Data for Codeine

| Condition | Wavelength (λmax) | Reference |

|---|---|---|

| In 0.1 M NaOH | 284 nm | [13] |

| General Aqueous/Blood | 284-286 nm | [14] |

| Solid State | 286 nm |[15] |

Experimental Protocols

Protocol for pKa Determination by Potentiometric Titration

This method determines the pKa by monitoring pH changes of a codeine solution during titration with a standardized acid or base.[16][17]

Methodology:

-

Preparation:

-

Titration:

-

Place a known volume (e.g., 20 mL) of the codeine solution into a reaction vessel equipped with a magnetic stirrer.[16]

-

Immerse the calibrated pH electrode into the solution.

-

To ensure all codeine is in the protonated form, acidify the solution to pH 1.8-2.0 with a strong acid (e.g., 0.1 M HCl).[16]

-

Begin titration by adding small, precise aliquots of the 0.1 M NaOH titrant.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

Caption: Workflow for pKa determination via potentiometric titration.

Protocol for Aqueous Solubility by Shake-Flask Method

The shake-flask method is a standard thermodynamic approach to determine the equilibrium solubility of a compound.[18][19]

Methodology:

-

Preparation:

-

Prepare the desired aqueous solvent (e.g., purified water, pH-specific buffer).

-

Accurately weigh an excess amount of the codeine salt (e.g., codeine phosphate) and add it to a sealed flask containing a known volume of the solvent. This ensures a saturated solution is formed.[18]

-

-

Equilibration:

-

Sample Analysis:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) or centrifuge to remove any suspended particles.[18]

-

Quantify the concentration of codeine in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[18][20]

-

The measured concentration represents the equilibrium solubility.

-

Caption: Workflow for solubility determination via the shake-flask method.

Protocol for Stability Assessment by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method can separate the intact drug from its degradation products, allowing for accurate quantification of stability over time.[21]

Methodology:

-

Sample Preparation and Storage:

-

Forced Degradation (for method validation):

-

To ensure the method is stability-indicating, expose the codeine solution to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[21]

-

-

Chromatographic Analysis:

-

Mobile Phase: A typical mobile phase could be a mixture of an aqueous buffer (e.g., 1% o-phosphoric acid in water, pH 3.0) and organic solvents like acetonitrile and methanol.[21]

-

Column: A C18 reversed-phase column is commonly used.[21]

-

Detection: Set the UV detector to a wavelength where codeine absorbs strongly (e.g., 245 nm or 254 nm).[21][22]

-

Analysis: Inject the stored samples onto the HPLC system.

-

-

Data Analysis:

-

Calculate the concentration of the intact codeine peak at each time point by comparing its area to a standard curve.

-

Plot the percentage of the initial codeine concentration remaining versus time to determine the degradation rate and shelf-life.

-

Caption: Workflow for an HPLC-based stability assay of codeine.

References

- 1. Codeine - Wikipedia [en.wikipedia.org]

- 2. Codeine (PIM 140) [inchem.org]

- 3. Codeine [drugfuture.com]

- 4. crimelab.phoenix.gov [crimelab.phoenix.gov]

- 5. A Review of Analytical Methods for Codeine Determination | MDPI [mdpi.com]

- 6. CODEINE PHOSPHATE | 41444-62-6 [chemicalbook.com]

- 7. CODEINE PHOSPHATE USP HEMIHYDRATE - PCCA [pccarx.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 41444-62-6 CAS MSDS (CODEINE PHOSPHATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Enhanced stability of codeine sulfate: effect of pH, buffer, and temperature on the degradation of codeine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stability of codeine phosphate in an extemporaneously compounded syrup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [UV spectrophotometric research of drug mixture in sudden poisoning cases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 19. scielo.br [scielo.br]

- 20. enamine.net [enamine.net]

- 21. researchgate.net [researchgate.net]

- 22. A Validated Method for Separation and Determination of Codeine Ph...: Ingenta Connect [ingentaconnect.com]

"in vitro binding affinity of Codeine(1+) to mu-opioid receptors"

An In-Depth Technical Guide to the In Vitro Binding Affinity of Codeine to Mu-Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of codeine for the mu-opioid receptor (MOR). It delves into the quantitative binding data, detailed experimental methodologies for affinity determination, and the fundamental signaling pathways associated with MOR activation. This document is intended to serve as a detailed resource for professionals in pharmacology, medicinal chemistry, and drug development.

Executive Summary

Codeine is a widely used opioid analgesic, but its direct interaction with the mu-opioid receptor (MOR), the primary target for most opioid drugs, is characterized by low affinity.[1][2] The analgesic effects of codeine are primarily attributable to its metabolism into morphine, which is a potent MOR agonist.[3] Understanding the binding affinity (typically expressed as the inhibition constant, Kᵢ) of codeine and its metabolites is crucial for elucidating its pharmacological profile. Published Kᵢ values for the same drug can vary significantly due to differences in experimental methodology, tissue source, and choice of radioligand.[4][5] This guide synthesizes available data, outlines a standardized experimental protocol for affinity determination, and visualizes the associated molecular processes.

Quantitative Binding Affinity Data

The binding affinity of a compound for a receptor is a critical measure of its potential potency. For codeine, its affinity for the mu-opioid receptor is notably weak, especially when compared to its active metabolite, morphine.[3] The following table summarizes the in vitro binding affinities of codeine and relevant comparator compounds for the mu-opioid receptor.

| Compound | Receptor Source | Radioligand | Kᵢ (nM) | Reference(s) |

| Codeine | Recombinant human MOR | [³H]-DAMGO | >100 | [2][4] |

| Morphine | Rat brain homogenates | [³H]-DAMGO | 1.2 | [3] |

| Morphine | Recombinant human MOR | [³H]-DAMGO | 1-100 | [4] |

| Morphine-6-Glucuronide | Rat brain homogenates | [³H]-DAMGO | 0.6 | [3] |

| Codeine-6-Glucuronide | Guinea-pig brain homogenates | [³H]-DAMGO | No significant change from codeine | [6][7] |

Kᵢ (Inhibition Constant): The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. Lower Kᵢ values indicate higher binding affinity.

Experimental Protocol: Radioligand Competition Binding Assay

The determination of binding affinity is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (e.g., codeine) to displace a radioactive ligand that is known to bind to the target receptor with high affinity and selectivity.

Materials and Reagents

-

Receptor Source: Cell membranes from cell lines stably expressing recombinant human mu-opioid receptors (hMOR) or membrane homogenates from specific animal brain regions (e.g., rat or guinea pig brain).[3][4][6]

-

Radioligand: A high-affinity MOR-selective radioligand, such as [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) or [³H]-Sufentanil.[6][8][9]

-

Test Compound: Codeine(1+) and other unlabeled opioids for comparison.

-

Assay Buffer: Typically a Tris-HCl buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific Binding Control: A high concentration of a potent, unlabeled MOR ligand (e.g., 10 µM Naloxone) to determine the amount of radioligand binding to non-receptor sites.[9]

-

Filtration System: A vacuum manifold and glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

Scintillation Counter: To quantify the radioactivity on the filters.

Assay Procedure

-

Preparation: A reaction mixture is prepared in assay tubes containing the receptor membrane preparation, assay buffer, and a fixed concentration of the radioligand (typically near its Kₔ value).[4]

-

Competition: Varying concentrations of the unlabeled test compound (codeine) are added to the tubes. Control tubes are included for total binding (no competitor) and non-specific binding (excess unlabeled ligand like naloxone).

-

Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium. Incubation times and temperatures can vary but are often around 60-120 minutes at room temperature.[9]

-

Termination and Filtration: The binding reaction is terminated by rapid filtration of the mixture through glass fiber filters under vacuum. This step separates the membrane-bound radioligand from the free radioligand in the solution.[8]

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity (representing the bound radioligand) is measured using a liquid scintillation counter.

Data Analysis

-

Specific Binding Calculation: Specific binding is determined by subtracting the non-specific binding from the total binding.

-

IC₅₀ Determination: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).[4]

-

Kᵢ Calculation: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation :[4]

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

Where:

-

[L] is the concentration of the free radioligand.

-

Kₔ is the equilibrium dissociation constant of the radioligand for the receptor.

-

Visualizations: Workflow and Signaling Pathway

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical competitive radioligand binding assay used to determine the binding affinity of a test compound like codeine.

Mu-Opioid Receptor Signaling Pathway

Upon binding of an agonist (such as morphine, the active metabolite of codeine), the mu-opioid receptor initiates a cascade of intracellular events through its associated G-protein. This signaling ultimately leads to the modulation of neuronal excitability and neurotransmitter release, which underlies the analgesic effects.[10][11]

Conclusion

The in vitro binding data conclusively demonstrate that codeine is a weak ligand for the mu-opioid receptor. Its therapeutic efficacy as an analgesic is dependent on its biotransformation to morphine, a metabolite with significantly higher binding affinity.[2][3] The standardized competitive radioligand binding assay remains the gold standard for quantifying these interactions, providing essential Kᵢ values that inform drug development and pharmacological research. The downstream effects of MOR activation, initiated by high-affinity agonists, involve the inhibition of adenylyl cyclase and modulation of key ion channels, leading to a reduction in neuronal activity and the perception of pain.[11][12]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zenodo.org [zenodo.org]

- 5. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]

- 6. Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 8. go.drugbank.com [go.drugbank.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

The Pharmacokinetics and Metabolism of Codeine in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeine, an opioid analgesic, serves as a critical tool in preclinical pain research and drug development. Understanding its pharmacokinetic (PK) profile and metabolic fate in rodent models is paramount for the accurate interpretation of efficacy and toxicity studies, and for the successful extrapolation of data to human clinical trials. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of codeine in commonly used rodent species, namely rats and mice. It summarizes key quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes.

Pharmacokinetics of Codeine in Rodents

The bioavailability and disposition of codeine exhibit notable differences between rodent species. These variations are crucial considerations when selecting an appropriate model for preclinical studies.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of codeine in rats and mice, providing a comparative overview of its disposition.

Table 1: Pharmacokinetic Parameters of Codeine in Rats

| Parameter | Intravenous (IV) Administration (3 mg/kg) | Oral (PO) Administration (5 mg/kg) | Dosed Feed Administration (400-1600 ppm) |

| Bioavailability (F%) | - | 8.3 ± 3.2[1] | 10 - 25[2] |

| Total Body Clearance (CL) | 6.2 ± 1.5 L/kg/hr[1] | - | - |

| Volume of Distribution (Vd) | 5.1 ± 1.7 L/kg[1] | - | - |

| Mean Residence Time (MRT) | 34.1 ± 6.9 min[1] | - | - |

| AUCmorphine/AUCcodeine Ratio | 0.05 ± 0.02[1] | - | - |

Table 2: Blood Pharmacokinetic Parameters of Codeine and its Metabolites in Mice (Male vs. Female)

| Analyte | Parameter | Male Mice | Female Mice |

| Codeine | AUC (ng/mLmin) | 38,000 ± 4,000 | 45,000 ± 5,000 |

| Codeine-6-Glucuronide (C6G) | AUC (ng/mLmin) | 120,000 ± 15,000 | 90,000 ± 10,000 |

| Morphine | AUC (ng/mLmin) | 18,000 ± 2,000 | 20,000 ± 3,000 |

| Morphine-3-Glucuronide (M3G) | AUC (ng/mLmin) | 250,000 ± 30,000 | 380,000 ± 40,000 |

Data derived from graphical representations in the cited source and represent approximate values.[3]

Metabolism of Codeine in Rodents

The metabolic conversion of codeine is a critical determinant of its pharmacological activity. The primary metabolic pathways include O-demethylation to morphine, N-demethylation to norcodeine, and glucuronidation of codeine and its metabolites.[4][5][6]

Key Metabolic Pathways

-

O-demethylation: This bioactivation step is primarily catalyzed by the cytochrome P450 enzyme CYP2D1 in rats, which is the murine ortholog of human CYP2D6.[7] This pathway leads to the formation of morphine, the primary active metabolite responsible for the analgesic effects of codeine.

-

N-demethylation: Catalyzed mainly by CYP3A4, this pathway results in the formation of norcodeine.[6]

-

Glucuronidation: Codeine is extensively metabolized to codeine-6-glucuronide (C6G) by UDP-glucuronosyltransferases (UGTs), predominantly UGT2B7.[6] Its active metabolite, morphine, is further conjugated to form morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G).

The following diagram illustrates the major metabolic pathways of codeine.

Species-Specific Differences in Metabolism

Significant quantitative differences in metabolite excretion exist between rats and mice.[4][5]

Table 3: Urinary Excretion of Codeine and Metabolites (% of dose in 24h) in Rodents

| Compound | Mice | Rats |

| Unchanged Codeine | 6.8 | 1.6 |

| Codeine Glucuronide | 1.6 | 0.2 |

| Free Morphine | 0.8 | 4.3 |

| Morphine-3-Glucuronide | 7.6 | 23.9 |

| Norcodeine | Detected | Not Detected |

Data from subcutaneous administration of 10 mg/kg codeine.[4][5]

Experimental Protocols

The following sections provide detailed methodologies for conducting pharmacokinetic and metabolism studies of codeine in rodent models.

In-Vivo Pharmacokinetic Study Protocol

A typical experimental workflow for a rodent pharmacokinetic study is outlined below.

1. Animal Models:

-

Rats: Male Sprague-Dawley or F344 rats are commonly used.[1][2]

-

Mice: Various strains can be utilized, with consideration for sex differences in metabolism.[3]

2. Dosing Regimens:

-

Intravenous (IV): A bolus dose, typically 3 mg/kg, is administered via the tail vein to determine absolute bioavailability and clearance.[1]

-

Oral (PO): Oral gavage is used for bioavailability studies, with doses around 5 mg/kg.[1]

-

Dosed Feed: For chronic studies, codeine can be mixed into the feed at concentrations ranging from 400 to 1600 ppm.[2]

3. Sample Collection:

-

Blood: Serial blood samples are collected at various time points post-dose. Common sampling sites include the tail vein for smaller volumes or retro-orbital and cardiac puncture for terminal collection.[8] A typical sampling schedule for an IV study might be 0, 5, 15, 30, 60, 120, 240, and 480 minutes.

-

Urine and Feces: For metabolism studies, animals are housed in metabolic cages for the collection of excreta over a 24-hour period.[8]

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of codeine and its metabolites in biological matrices.

1. Sample Preparation:

-

Solid-Phase Extraction (SPE): C18 cartridges are often used to extract codeine and its metabolites from plasma and urine.[9]

-

Liquid-Liquid Extraction (LLE): An alternative to SPE, using solvents like ethyl acetate.

2. Chromatographic Separation:

-

Column: A reversed-phase C8 or C18 column is typically employed.[9]

-

Mobile Phase: A gradient elution with a mixture of an acidic buffer (e.g., formic acid or sodium phosphate) and an organic solvent (e.g., acetonitrile or methanol) is common.[9]

3. Mass Spectrometric Detection:

-

Ionization: Positive electrospray ionization (ESI+) is used.

-

Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte.

Table 4: Example LC-MS/MS Parameters for Codeine and Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Codeine | 300.4 | 165.2 |

| Morphine | 286.2 | 165.0 |

| Codeine-6-Glucuronide | 476.2 | 300.2 |

| Morphine-3-Glucuronide | 462.2 | 286.2 |

| Morphine-6-Glucuronide | 462.2 | 286.2 |

| Norcodeine | 286.2 | 175.1 |

Note: Specific ion transitions may vary depending on the instrument and method optimization.

Conclusion

The pharmacokinetic and metabolic profiles of codeine in rodent models are complex and influenced by species, sex, and route of administration. A thorough understanding of these factors, coupled with robust experimental design and sensitive analytical methods, is essential for generating reliable preclinical data. This guide provides a foundational framework for researchers to design, execute, and interpret studies involving codeine in rats and mice, ultimately contributing to the development of novel analgesics and a deeper understanding of opioid pharmacology.

References

- 1. Pharmacokinetics of codeine after parenteral and oral dosing in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Codeine toxicokinetics in rats during a two-year dosed feed study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rodent PK Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. ClinPGx [clinpgx.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]

- 9. Simultaneous determination of codeine and its seven metabolites in plasma and urine by high-performance liquid chromatography with ultraviolet and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of CYP2D6 Genetic Polymorphism on Codeine Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Codeine, a widely prescribed opioid analgesic, is a prodrug that relies on the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme for its conversion to the active metabolite, morphine. Genetic variations in the CYP2D6 gene lead to a spectrum of enzyme activity, categorizing individuals into distinct metabolizer phenotypes: Poor Metabolizers (PMs), Intermediate Metabolizers (IMs), Normal Metabolizers (NMs), and Ultrarapid Metabolizers (UMs). This genetic polymorphism is a critical determinant of codeine's efficacy and safety, with significant implications for personalized medicine and drug development. This guide provides a comprehensive overview of the role of CYP2D6 in codeine metabolism, detailing the quantitative impact of different phenotypes on pharmacokinetics and clinical outcomes. It also outlines key experimental protocols for genotyping and phenotyping, and visualizes the underlying biological and experimental pathways.

Introduction: The Central Role of CYP2D6 in Codeine Bioactivation

Codeine exerts its analgesic effects primarily through its conversion to morphine, which has a much higher affinity for the μ-opioid receptor.[1] This bioactivation is almost exclusively catalyzed by the CYP2D6 enzyme in the liver.[2] Approximately 5-10% of a codeine dose is O-demethylated to morphine, and this metabolic pathway is the primary determinant of the drug's analgesic efficacy.[3][4] The remainder of the codeine dose is metabolized into inactive metabolites, such as codeine-6-glucuronide (via UGT2B7) and norcodeine (via CYP3A4), which are then excreted.[2]

The CYP2D6 gene is highly polymorphic, with over 100 known alleles.[5] These alleles can be categorized based on their functional impact on enzyme activity:

-

Normal function (e.g., *1, *2): Encode for a fully functional enzyme.

-

Decreased function (e.g., *10, *17, *41): Result in reduced enzyme activity.

-

No function (e.g., *3, *4, *5, *6): Lead to a non-functional or absent enzyme.

-

Increased function (gene duplications/multiplications): Result in higher than normal enzyme activity.

An individual's combination of these alleles (diplotype) determines their CYP2D6 metabolizer phenotype. A standardized "activity score" system is used to translate genotypes into predicted phenotypes, where each allele is assigned a value based on its function.[1][6]

Data Presentation: Quantitative Impact of CYP2D6 Phenotype

The genetic variability in CYP2D6 activity has a profound and quantifiable impact on the pharmacokinetics of codeine and its active metabolite, morphine, as well as on clinical outcomes.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of morphine following codeine administration in individuals with different CYP2D6 metabolizer phenotypes.

| CYP2D6 Phenotype | Morphine Cmax (ng/mL) | Morphine AUC (ng·h/mL) | Observations | Citations |

| Poor Metabolizer (PM) | Significantly lower than NMs | 96% lower mean serum morphine AUC compared to NMs | Little to no conversion of codeine to morphine. | [2] |

| Intermediate Metabolizer (IM) | Lower than NMs | Reduced morphine formation compared to NMs. | May experience reduced analgesia. | [7] |

| Normal Metabolizer (NM/EM) | Baseline for comparison | Median AUC of 11 µg·h/L (range: 5-17) | Considered the "normal" response. | [5][8] |

| Ultrarapid Metabolizer (UM) | 50% higher plasma concentrations of morphine and its glucuronides compared to NMs | 45% higher median plasma morphine AUC; Median AUC of 16 µg·h/L (range: 10-24) | Rapid and extensive conversion to morphine, leading to higher exposure. | [2][5][8] |

Clinical Efficacy and Adverse Effects

The differences in morphine exposure directly translate to variations in clinical response and the incidence of adverse drug reactions.

| CYP2D6 Phenotype | Analgesic Efficacy | Adverse Effects | Citations |

| Poor Metabolizer (PM) | Lack of or significantly reduced analgesia. | Lower risk of opioid-related side effects like constipation. | [6][9][10] |

| Intermediate Metabolizer (IM) | Potentially reduced analgesia. | Variable, may be similar to NMs. | [7] |

| Normal Metabolizer (NM/EM) | Expected analgesic effect. | Standard risk of opioid-related side effects. | [10] |

| Ultrarapid Metabolizer (UM) | Increased risk of toxicity, including life-threatening respiratory depression, even at standard doses. | Higher incidence of sedation and other opioid-related adverse effects. | [5][7][8] |

Experimental Protocols

Accurate determination of an individual's CYP2D6 status is crucial for research and clinical implementation. This involves genotyping to identify the specific CYP2D6 alleles and, in some cases, phenotyping to measure the actual enzyme activity.

CYP2D6 Genotyping using PCR-RFLP

Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) is a common method for identifying specific CYP2D6 alleles. The following is a generalized protocol for the detection of a hypothetical single nucleotide polymorphism (SNP).

1. DNA Extraction:

-

Extract genomic DNA from whole blood or saliva using a commercially available kit.

-

Quantify the DNA concentration and assess its purity using spectrophotometry.

2. PCR Amplification:

-

Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers flanking the SNP of interest.

-

Add the genomic DNA template to the master mix.

-

Perform PCR using the following cycling conditions:

-

Initial denaturation: 95°C for 5 minutes.

-

35 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 58°C for 30 seconds (primer-specific).

-

Extension: 72°C for 1 minute.

-

-

Final extension: 72°C for 10 minutes.

-

3. Restriction Enzyme Digestion:

-

To the PCR product, add the appropriate restriction enzyme (selected based on the SNP creating or abolishing a restriction site), the corresponding buffer, and water.

-

Incubate at the optimal temperature for the enzyme (e.g., 37°C) for at least 4 hours or overnight.

4. Gel Electrophoresis:

-

Prepare a 2-3% agarose gel containing a fluorescent dye (e.g., ethidium bromide).

-

Load the digested PCR products and a DNA ladder into the wells of the gel.

-

Run the gel at a constant voltage until the fragments are adequately separated.

5. Visualization and Interpretation:

-

Visualize the DNA fragments under UV light.

-

Determine the genotype based on the fragment sizes:

-

Homozygous wild-type: One undigested fragment.

-

Homozygous mutant: Two smaller, digested fragments.

-

Heterozygous: Three fragments (one undigested and two digested).

-

Note: For detecting gene deletions (CYP2D6*5) and duplications, long-range PCR (XL-PCR) is employed, which can amplify larger genomic fragments.[3][8]

CYP2D6 Phenotyping using Dextromethorphan

Dextromethorphan is a widely used probe drug for assessing CYP2D6 activity in vivo.[11]

1. Subject Preparation:

-

Ensure subjects have abstained from any known CYP2D6 inhibitors or inducers for at least one week prior to the study.

-

Subjects should fast overnight before the administration of dextromethorphan.

2. Dextromethorphan Administration:

-

Administer a single oral dose of 30-40 mg of dextromethorphan hydrobromide.[11]

3. Sample Collection:

-

Collect all urine for a specified period, typically 8 to 10 hours, after dextromethorphan administration.[11]

-

Record the total volume of urine collected.

4. Sample Preparation:

-

Take an aliquot of the collected urine.

-

To measure total (conjugated and unconjugated) dextrorphan, perform enzymatic hydrolysis using β-glucuronidase/arylsulfatase.

-

Perform liquid-liquid or solid-phase extraction to isolate dextromethorphan and dextrorphan from the urine matrix.

5. HPLC Analysis:

-

Analyze the extracted samples using a High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detection.

-

Use a suitable column (e.g., C18) and a mobile phase optimized for the separation of dextromethorphan and dextrorphan.

-

Quantify the concentrations of dextromethorphan and its O-demethylated metabolite, dextrorphan, against a standard curve.

6. Phenotype Determination:

-

Calculate the metabolic ratio (MR) of dextromethorphan to dextrorphan in the urine.

-

Classify the individual's phenotype based on the MR:

-

Poor Metabolizers (PMs): High MR (e.g., > 0.3).[11]

-

Extensive (Normal) Metabolizers (EMs): Low MR.

-

Mandatory Visualizations

Signaling and Metabolic Pathways

Caption: Codeine metabolism to morphine via CYP2D6 and subsequent μ-opioid receptor signaling.

Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. CYP2D6 Phenotyping Using Urine, Plasma, and Saliva Metabolic Ratios to Assess the Impact of CYP2D6∗10 on Interindividual Variation in a Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Unique Genotyping Protocol of CYP2D6 Allele Frequency Using Real Time Quantitative PCR from Japanese Healthy Women [jstage.jst.go.jp]

- 5. CYP2D6 copy number determination using digital PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unique Genotyping Protocol of CYP2D6 Allele Frequency Using Real Time Quantitative PCR from Japanese Healthy Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Identification of CYP2D6 Haplotypes that Interfere with Commonly Used Assays for Copy Number Variation Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CYP2D6 genotype and phenotyping by determination of dextromethorphan and metabolites in serum of healthy controls and of patients under psychotropic medication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CYP2D6 phenotyping with dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

"exploring the antitussive properties of Codeine(1+) at a molecular level"

A Molecular Exploration of the Antitussive Properties of Codeine(1+)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular mechanisms underlying the antitussive (cough-suppressing) effects of codeine, presented in its physiologically active cationic form, Codeine(1+). The document delves into the pharmacokinetics, receptor interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these properties.

Introduction: Codeine as a Centrally Acting Antitussive

Codeine is an opioid analgesic that has been utilized for decades as a standard for cough suppression.[1][2][3] Its therapeutic effect stems from its action on the central nervous system (CNS), where it elevates the threshold for the cough reflex.[4] While clinically established, a detailed understanding of its molecular action is critical for the development of novel, more effective, and safer antitussive agents. Codeine itself is a prodrug, meaning it has a low intrinsic activity and relies on metabolic conversion to its more potent derivative, morphine, to exert the majority of its pharmacological effects.[5][6] This conversion process is a key determinant of its efficacy and is subject to significant inter-individual variability due to genetic polymorphisms.[5]

Pharmacokinetics and Metabolic Activation

The journey of codeine from administration to antitussive action is critically dependent on its metabolism, which occurs primarily in the liver.[7]

-

Primary Metabolic Pathways: A significant portion of an administered codeine dose is metabolized via two main pathways that lead to less active or inactive compounds. Approximately 50-70% is conjugated with glucuronic acid by the enzyme UGT2B7 to form codeine-6-glucuronide.[6][7] Another 10-15% is N-demethylated by Cytochrome P450 3A4 (CYP3A4) to norcodeine.[7]

-

Activation to Morphine: The crucial step for its antitussive and analgesic activity is the O-demethylation of a small fraction (typically 5-10%) of codeine to morphine.[5][6] This reaction is catalyzed exclusively by the Cytochrome P450 2D6 (CYP2D6) enzyme.[7] Morphine exhibits a much higher affinity for opioid receptors, making this conversion the rate-limiting step for codeine's efficacy.[6][7]

-

Metabolite Activity: Morphine is a potent agonist at μ-opioid receptors (MOR), with an affinity approximately 200 times greater than that of codeine.[6][7] The other major metabolites, codeine-6-glucuronide and norcodeine, have affinities for the MOR similar to that of the parent codeine and are not considered to contribute significantly to the antitussive effect.[7]

References

- 1. Codeine and its alternates for pain and cough relief. 3. The antitussive action of codeine--mechanism, methodology and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of the antitussive efficacy of codeine in cough associated with common cold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. jvsmedicscorner.com [jvsmedicscorner.com]

- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 6. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

Codeine as a Prodrug: An In-depth Technical Guide to its Conversion to Morphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of codeine's role as a prodrug and its metabolic conversion to morphine, a critical process for its analgesic effect. The document details the enzymatic pathways, the profound impact of genetic polymorphisms, and the quantitative pharmacokinetic variations that result. Furthermore, it supplies detailed experimental protocols for the analysis of this biotransformation and visualizes the key molecular and experimental pathways.

Introduction

Codeine is a widely used opioid analgesic for the management of mild to moderate pain.[1] However, codeine itself has a low affinity for µ-opioid receptors, approximately 200 times weaker than morphine.[2] Its therapeutic efficacy is primarily dependent on its metabolic conversion to morphine, establishing codeine as a classic example of a prodrug. This biotransformation is predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme in the liver.[3] The genetic polymorphism of the CYP2D6 gene leads to significant interindividual variability in the rate and extent of this conversion, resulting in a spectrum of clinical responses from lack of efficacy to severe toxicity.[1] Understanding the nuances of this metabolic pathway is crucial for drug development, clinical pharmacology, and the practice of personalized medicine.

The Metabolic Pathway of Codeine

Codeine undergoes several metabolic transformations, but its conversion to morphine is the key step for analgesia.

-

O-Demethylation (Activation): Approximately 5-10% of an administered codeine dose is O-demethylated by CYP2D6 to form morphine, the active metabolite responsible for the majority of its analgesic effects.[3]

-

Glucuronidation (Inactivation): The most extensive metabolic route, accounting for 50-70% of a codeine dose, is conjugation with glucuronic acid by the enzyme UGT2B7 to form codeine-6-glucuronide (C6G).[4]

-

N-Demethylation (Minor Pathway): Around 10-15% of codeine is N-demethylated by CYP3A4 to norcodeine, an inactive metabolite.[4]

Morphine itself is further metabolized, primarily through glucuronidation by UGT2B7, into morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G).[4] While M3G is inactive, M6G is a potent analgesic, even more so than morphine itself.

The Role of CYP2D6 Genetic Polymorphisms

The CYP2D6 gene is highly polymorphic, with over 100 known alleles, leading to wide variations in enzyme activity.[5] This genetic variability is the primary determinant of how a patient will respond to codeine. Individuals are categorized into four main phenotypes based on their genotype, which is often translated into an activity score (AS) representing the sum of values assigned to each allele.[6]

-

Poor Metabolizers (PMs): With an activity score of 0, these individuals possess two non-functional CYP2D6 alleles.[6] They are unable to convert codeine to morphine effectively, leading to a lack of analgesic response.[1]

-

Intermediate Metabolizers (IMs): With an activity score of 0.5, these individuals have one reduced-function allele and one non-functional allele.[6] They may experience reduced analgesic effect.

-

Extensive (Normal) Metabolizers (EMs): With an activity score of 1.0 to 2.0, EMs have at least one fully functional allele and represent the "normal" response.[6]

-

Ultrarapid Metabolizers (UMs): With an activity score >2.0, these individuals have multiple copies of the CYP2D6 gene.[6] They convert codeine to morphine very rapidly and completely, leading to dangerously high morphine concentrations even at standard doses, which can cause severe toxicity, including respiratory depression.[4][7]

Quantitative Data Presentation

The clinical impact of CYP2D6 genotype is clearly demonstrated in the pharmacokinetic parameters of codeine and its metabolites. The following tables summarize key quantitative data from studies involving different metabolizer phenotypes.

Table 1: Pharmacokinetic Parameters of Codeine and Morphine After a Single 30 mg Oral Codeine Dose

| Parameter | Phenotype | Codeine | Morphine |

| Cmax (µg/L) | EM (n=11) | 88 (66-133) | 1.8 (0.9-2.6) |

| UM (n=12) | 89 (64-122) | 2.6 (1.7-3.6) | |

| Tmax (h) | EM (n=11) | 1.0 (0.5-2) | 1.0 (0.5-2) |

| UM (n=12) | 1.0 (0.5-1.5) | 1.0 (0.5-2) | |

| AUC₀-∞ (µg·h/L) | EM (n=11) | 191 (130-249) | 11 (5-17) |

| UM (n=12) | 180 (150-241) | 16 (10-24) | |

| Data presented as median (range). Data sourced from Kirchheiner et al., 2007.[7][8] |

Table 2: Relative Morphine Exposure in Different CYP2D6 Phenotypes Compared to Extensive Metabolizers (EMs)

| Phenotype | Change in Morphine AUC₀-∞ vs. EMs |

| Poor Metabolizer (PM) | 98.6% Lower |

| Intermediate Metabolizer (IM) | 60.8% Lower |

| Ultrarapid Metabolizer (UM) | 73.4% Higher |

| Data represents predicted values from a physiologically based pharmacokinetic (PBPK) model. Data sourced from Abdolzadeh et al., 2024.[4][9] |

Table 3: Enzyme Kinetic Parameters for CYP2D6 Alleles (Substrate: Dextromethorphan)

| CYP2D6 Allele | Phenotype | Km (µM) | Vmax (pmol/min/pmol P450) | Intrinsic Clearance (Vmax/Km) |

| 1 | Extensive | 1.9 ± 0.2 | 45.1 ± 1.2 | 23.7 |

| 2 | Extensive | 2.1 ± 0.3 | 48.5 ± 2.0 | 23.1 |

| 10 | Intermediate | 10.1 ± 1.1 | 47.9 ± 2.3 | 4.7 |

| 17 | Intermediate | 10.3 ± 1.9 | 24.3 ± 1.5 | 2.4 |

| Note: Dextromethorphan is a probe substrate for CYP2D6; these values illustrate the functional differences between alleles. Data sourced from Yu et al., 2002.[10] |

Experimental Protocols

Investigating the pharmacogenetics of codeine metabolism requires robust methodologies for genotyping, phenotyping, and quantitative analysis.

Protocol for CYP2D6 Genotyping by Real-Time PCR

This protocol outlines a common method for determining CYP2D6 copy number variation (CNV) and single nucleotide variations (SNVs) using TaqMan® assays.

-

Sample Collection and DNA Extraction:

-

Collect a biological sample (e.g., whole blood or buccal cells via saliva sponge swab).[11]

-

Extract genomic DNA using a commercially available kit according to the manufacturer's instructions.

-

Quantify DNA concentration and assess purity using spectrophotometry or fluorometry.

-

-

Copy Number Variation (CNV) Assay:

-

Prepare a real-time PCR reaction mix. Use a commercial quantitative TaqMan® assay for a specific CYP2D6 region (e.g., Exon 9, Assay ID: Hs00010001_cn).[11][12]

-

The reaction mix should contain qPCR Master Mix, the CNV assay probe, an internal reference assay (e.g., RNase P, Assay ID: 4403326), and the genomic DNA template.[11]

-

Run the assay on a real-time PCR system (e.g., QuantStudio™ or ViiA7).

-

Use the following typical cycling conditions: 95°C for 10 min, followed by 50 cycles of 95°C for 15 s and 60°C for 60 s.[11]

-

-

Single Nucleotide Variation (SNV) Assay:

-

Prepare a separate PCR reaction for each SNV of interest using allele-specific TaqMan® genotyping assays (e.g., for alleles *2, *4, *10, etc.).[11]

-

The reaction mix contains Master Mix, the specific SNV assay, and the genomic DNA template.

-

Run on a real-time PCR system with the same cycling conditions as the CNV assay.

-

-

Data Analysis:

-

For CNV, use specialized software (e.g., CopyCaller™) to analyze the raw PCR data. The software uses the comparative ΔΔCt method to determine the gene copy number relative to the reference gene (RNase P).[11][12]

-

For SNVs, use the genotyping software associated with the real-time PCR instrument (e.g., TaqMan® Genotyper™ Software) to automatically call the genotypes based on the fluorescence of the allele-specific probes.

-

Combine CNV and SNV results to determine the diplotype and assign the predicted metabolizer phenotype based on the activity score.

-

Protocol for CYP2D6 Phenotyping using Dextromethorphan

This protocol determines the in vivo functional activity of the CYP2D6 enzyme.

-

Subject Preparation:

-

Ensure the subject has abstained from any known CYP2D6 inhibitors for an appropriate washout period.

-

Subjects should fast overnight before the test.

-

-

Probe Drug Administration:

-

Sample Collection:

-

Sample Processing and Analysis:

-

Measure the concentrations of dextromethorphan (DM) and its O-demethylated metabolite, dextrorphan (DX), in the collected urine or plasma using a validated analytical method such as LC-MS/MS.

-

Calculate the Metabolic Ratio (MR) as the concentration of DM divided by the concentration of DX.

-

-

Phenotype Classification:

-

Classify the subject based on the calculated MR. A distinct bimodal distribution is typically observed in Caucasian populations.

-

An MR > 0.3 in urine is commonly used as the antimode to classify individuals as Poor Metabolizers (PMs).[14] Subjects with an MR below this cutoff are Extensive Metabolizers (EMs).

-

Protocol for Quantification of Codeine and Morphine in Plasma by LC-MS/MS

This protocol provides a framework for the simultaneous quantification of codeine and morphine.

-

Sample Preparation (Solid-Phase Extraction):

-

To 1 mL of plasma, add deuterated internal standards (e.g., codeine-d3, morphine-d3).

-

Perform a solid-phase extraction (SPE) using a mixed-mode polymeric cation exchange (PCX) cartridge.

-

Condition the SPE cartridge with methanol and an appropriate buffer.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge to remove interferences (e.g., with an acidic buffer followed by methanol).

-

Elute the analytes with a basic organic solvent (e.g., 5% ammonium hydroxide in ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a C18 column (e.g., Agilent Poroshell 120 EC-C18).[15] Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Monitor the analytes using Multiple Reaction Monitoring (MRM). Select specific precursor-to-product ion transitions for each analyte and internal standard to ensure specificity.

-

-

Quantification:

-

Generate a calibration curve using matrix-matched standards.

-

Calculate the concentration of codeine and morphine in the unknown samples by comparing the peak area ratios of the analyte to its corresponding internal standard against the calibration curve. The use of LC-MS-MS allows for high sensitivity, often eliminating the need for a glucuronide hydrolysis step that was required for older GC-MS methods.[16][17]

-

Downstream Signaling and Experimental Workflow

Mu-Opioid Receptor Signaling Pathway

Morphine exerts its effect by acting as an agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). This initiates a signaling cascade that ultimately leads to the analgesic effect.

Upon morphine binding, the MOR activates the associated inhibitory G-protein (Gi).[18] This causes the Gαi subunit to exchange GDP for GTP and dissociate from the Gβγ dimer.[19] The activated Gαi-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[18] The Gβγ dimer directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization, and inhibits voltage-gated calcium channels, reducing neurotransmitter release.[20] Together, these actions decrease neuronal excitability and produce analgesia.

Experimental Workflow for a Pharmacogenetic Study

A typical workflow to investigate the influence of CYP2D6 genotype on codeine pharmacokinetics involves multiple stages, from participant screening to data modeling.

Conclusion

Codeine is a prodrug whose clinical utility is critically dependent on its conversion to morphine by the polymorphic enzyme CYP2D6. The significant interindividual variability in CYP2D6 activity, driven by genetic polymorphisms, can lead to profound differences in clinical outcomes, ranging from therapeutic failure in poor metabolizers to life-threatening toxicity in ultrarapid metabolizers. This guide highlights the necessity of considering a patient's genetic makeup when prescribing codeine. The provided quantitative data and detailed experimental protocols serve as a resource for researchers and drug developers working to further elucidate these pathways, develop safer analgesics, and implement pharmacogenetic testing into clinical practice to optimize therapeutic strategies and enhance patient safety.

References

- 1. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 2. ClinPGx [clinpgx.org]

- 3. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Physiologically based pharmacokinetic modeling to predict the pharmacokinetics of codeine in different CYP2D6 phenotypes [frontiersin.org]

- 5. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of codeine and its metabolite morphine in ultra-rapid metabolizers due to CYP2D6 duplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Unique Genotyping Protocol of CYP2D6 Allele Frequency Using Real Time Quantitative PCR from Japanese Healthy Women [jstage.jst.go.jp]

- 12. air.unimi.it [air.unimi.it]

- 13. CYP2D6 genotype and phenotyping by determination of dextromethorphan and metabolites in serum of healthy controls and of patients under psychotropic medication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

- 16. Simultaneous determination of codeine, morphine, hydrocodone, hydromorphone, oxycodone, and 6-acetylmorphine in urine, serum, plasma, whole blood, and meconium by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 19. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of Codeine(1+) Using NMR Spectroscopy

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and stereochemistry of complex structures. This technical guide provides a comprehensive overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural assignment of codeine. Detailed experimental protocols, data interpretation strategies, and tabulated spectral data are presented to serve as a practical resource for researchers in natural product chemistry, medicinal chemistry, and forensic analysis.

Introduction

Codeine is an opiate and a prodrug of morphine, widely used for its analgesic, antitussive, and antidiarrheal properties. It is a naturally occurring alkaloid found in the opium poppy, Papaver somniferum.[1] The unambiguous determination of its complex pentacyclic structure is a classic example of the power of modern NMR spectroscopy. Techniques such as ¹H NMR, ¹³C NMR, DEPT, and a suite of 2D experiments including COSY, HSQC, and HMBC, allow for the complete and unequivocal assignment of all proton and carbon resonances.[2] This guide details the systematic approach to elucidating the structure of codeine using these powerful analytical methods.

Experimental Protocols

High-quality NMR spectra are contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation

A well-prepared sample is crucial for obtaining high-resolution NMR spectra.[3]

-

Analyte: Weigh approximately 3-5 mg of codeine base.

-

Solvent: Dissolve the sample in approximately 0.65 mL of deuterated chloroform (CDCl₃).[4] Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's resonances.

-

NMR Tube: Transfer the solution to a 5 mm NMR tube. The recommended sample height in the tube is 4-5 cm to ensure it is correctly positioned within the instrument's detection coil.[3]

-

Internal Standard (Optional): For quantitative analysis (qNMR), a known amount of an internal standard can be added. For structural elucidation, tetramethylsilane (TMS) is often added as a reference, or the residual solvent signal (CDCl₃: δH 7.26, δC 77.16) is used for calibration.[5]

NMR Data Acquisition

The following experiments are typically performed on a 400 MHz or higher field NMR spectrometer.[6] A standard suite of experiments can often be completed in a few hours.[7]

-

¹H NMR: A standard one-dimensional proton experiment is acquired to observe the chemical shifts, multiplicities (splitting patterns), and integrals of all proton signals.

-

¹³C NMR: A proton-decoupled carbon experiment is run to detect all unique carbon environments.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to determine the multiplicity of each carbon signal, differentiating between CH₃, CH₂, CH, and quaternary (C) carbons. The DEPT-135 spectrum shows CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks. The DEPT-90 spectrum shows only CH signals.

-

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (²JHH, ³JHH). It is essential for identifying connected proton networks.[4]

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with their directly attached carbon atoms (¹JCH), providing a direct link between the ¹H and ¹³C spectra.[4]

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). It is crucial for connecting spin systems across quaternary carbons and heteroatoms, thereby assembling the complete molecular skeleton.[8]

Spectral Data and Interpretation

The following sections detail the interpretation of the NMR data for codeine. The standard numbering scheme for the morphine scaffold is used.

1D NMR Data: ¹H and ¹³C Assignments

The ¹H NMR spectrum of codeine displays signals corresponding to its 21 protons, while the ¹³C NMR spectrum shows 18 distinct carbon signals. The DEPT experiments confirm the presence of two methyl groups, three methylene groups, eight methine groups, and five quaternary carbons.[6]

Table 1: ¹H and ¹³C NMR Spectral Data for Codeine in CDCl₃ [5][6]

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH) | Multiplicity | J-Coupling (Hz) |

| 1 | 119.5 | 6.64 | d | 8.2 |

| 2 | 112.9 | 6.70 | d | 8.2 |

| 3 | 142.4 | - | - | - |

| 4 | 145.6 | - | - | - |

| 5 | 40.8 | 4.88 | d | 6.5 |

| 6 | 66.8 | 4.18 | m | - |

| 7 | 128.5 | 5.25 | m | - |

| 8 | 130.8 | 5.66 | m | - |

| 9 | 46.8 | 3.33 | d | 18.5 |

| 10 | 20.5 | 3.02, 2.29 | m, m | - |

| 11 | 42.9 | - | - | - |

| 12 | 127.4 | - | - | - |

| 13 | 46.4 | 2.59 | m | - |

| 14 | 35.8 | 3.84 | m | - |

| 15 | - | 1.84 | m | - |

| 16 | 59.0 | 2.36, 2.57 | m, m | - |

| 17 (N-CH₃) | 43.2 | 2.44 | s | - |

| OCH₃ | 56.4 | 3.86 | s | - |

| OH | - | 2.89 | br s | - |

2D NMR Data: Establishing Connectivity

While 1D spectra provide the fundamental chemical shifts, 2D NMR is required to piece together the molecular puzzle.

-

COSY Analysis: The COSY spectrum reveals the proton-proton coupling networks. For instance, a clear correlation path can be traced from H-1 to H-2 in the aromatic ring. Another important network connects the olefinic protons H-7 and H-8. The aliphatic region shows correlations such as H-5 coupling to H-6 and H-14, which in turn couples to H-13.[4][6]

-

HSQC Analysis: The HSQC spectrum directly links each proton to its attached carbon. For example, the proton signal at δH 6.64 (H-1) correlates with the carbon signal at δC 119.5 (C-1), and the N-methyl proton singlet at δH 2.44 correlates with the carbon at δC 43.2.[4][6] This experiment is invaluable for assigning the carbons of the corresponding, already-assigned protons.

-

HMBC Analysis: The HMBC spectrum provides the long-range correlations necessary to connect all molecular fragments. Key correlations that define the pentacyclic structure include:

-

The O-methyl protons (δH 3.86) show a correlation to C-3 (δC 142.4), confirming the methoxy group's position.

-

The N-methyl protons (δH 2.44) correlate to C-9 (δC 46.8) and C-16 (δC 59.0), locking in the piperidine ring structure.

-

H-1 (δH 6.64) shows correlations to the quaternary carbons C-3 and C-12, defining the aromatic ring's substitution pattern.

-

The olefinic proton H-8 (δH 5.66) correlates to the quaternary carbon C-13, linking the cyclohexene ring to the core structure.[8]

-

Visualizations

The logical flow of the structural elucidation process and the key NMR correlations can be effectively visualized using diagrams.

Conclusion

The structural elucidation of codeine serves as a quintessential example of the application of modern NMR spectroscopy. Through a systematic approach involving 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments, it is possible to unambiguously assign every proton and carbon atom in the molecule. The COSY spectrum reveals the direct spin-spin coupling networks, the HSQC spectrum links protons to their directly attached carbons, and the HMBC spectrum provides the crucial long-range correlations that piece the entire molecular framework together. This combination of techniques provides a definitive and detailed structural characterization, which is fundamental for quality control, drug development, and forensic applications.

References

- 1. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: CODEINE [orgspectroscopyint.blogspot.com]

- 5. rsc.org [rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: HMBC (multiple-bond CH correlation) of codeine [orgspectroscopyint.blogspot.com]

Early-Stage Investigation of Codeine(1+) for Non-Analgesic Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Codeine, a well-established opioid analgesic and antitussive, is now the subject of early-stage investigations for a range of non-analgesic therapeutic applications. This technical guide explores the preclinical and translational evidence for these novel uses, focusing on its immunomodulatory, anti-inflammatory, and wound healing properties. Detailed experimental protocols, quantitative data from key studies, and elucidated signaling pathways are presented to provide a comprehensive resource for researchers in drug discovery and development. This document summarizes the current understanding of codeine's mechanisms beyond its traditional applications and highlights its potential for repurposing in new therapeutic areas.

Introduction

Codeine, or 3-methylmorphine, is a naturally occurring opiate that has been a mainstay in clinical practice for the management of mild to moderate pain and for the suppression of cough.[1][2][3] Its primary mechanism of action involves its metabolic conversion to morphine, which then acts as an agonist at μ-opioid receptors in the central nervous system (CNS).[2][3] While its analgesic and antitussive effects are well-documented, emerging research is beginning to uncover novel biological activities of codeine that are independent of its pain-relieving properties. These findings open up the possibility of repurposing codeine for a variety of other therapeutic indications.

This guide provides an in-depth review of the early-stage investigation of codeine for non-analgesic applications, with a particular focus on its effects on the immune system, inflammation, and the wound healing process.

Immunomodulatory and Anti-inflammatory Effects

Recent in vitro studies have demonstrated that codeine can directly modulate the activity of immune cells, suggesting a potential role in inflammatory and allergic conditions.

Mast Cell Activation and Chemokine/Cytokine Release

Codeine has been shown to induce degranulation and the release of chemokines and cytokines from human mast cells.[4][5] This activity is notably independent of the classical opioid receptors and is instead mediated by the Mas-related G protein-coupled receptor X2 (MRGPRX2).[6][7]

This protocol is adapted from studies on human mast cell lines (LAD2) and CD34+-derived human mast cells.[4][5]

-

Cell Culture:

-

LAD2 human mast cells are cultured in StemPro-34 SFM supplemented with StemPro-34 nutrient supplement, 2 mM L-glutamine, 100 IU/mL penicillin, 50 µg/mL streptomycin, and 100 ng/mL recombinant human stem cell factor (rhSCF).

-

CD34+-derived human mast cells are cultured from CD34+ progenitor cells in a similar medium with the addition of various interleukins to promote differentiation.

-

-

Cell Stimulation:

-

Mast cells are washed and resuspended in the appropriate buffer.

-

Cells are stimulated with varying concentrations of codeine (e.g., 0.1 to 10 µg/mL) for specified time periods (e.g., 30 minutes for degranulation assays, 3-8 hours for chemokine/cytokine release).

-

-

Measurement of Mediator Release:

-

Degranulation: Measured by the release of β-hexosaminidase into the supernatant, assayed using a colorimetric substrate.

-

Chemokine/Cytokine Release: Supernatants are collected, and the concentrations of chemokines (e.g., CCL2, CCL5, CXCL8) and cytokines are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead arrays.[4][5]

-

| Cell Type | Codeine Concentration | Chemokine | Fold Increase vs. Control | Time Point |

| LAD2 | 2.5 µg/mL | CCL2 (MCP-1) | ~4.5 | 8 hours |

| LAD2 | 2.5 µg/mL | CCL5 (RANTES) | ~3.0 | 8 hours |

| LAD2 | 2.5 µg/mL | CXCL8 (IL-8) | ~2.5 | 8 hours |

| CD34+-derived | 2.5 µg/mL | CCL2 (MCP-1) | ~3.5 | 8 hours |

| CD34+-derived | 2.5 µg/mL | CCL5 (RANTES) | ~2.0 | 8 hours |

| CD34+-derived | 2.5 µg/mL | CXCL8 (IL-8) | ~2.0 | 8 hours |

Data summarized from Sheen et al., 2007.[4]

Codeine-induced mast cell degranulation and chemokine production is initiated by its binding to MRGPRX2.[6][7] This activates a G-protein-mediated signaling cascade involving Phosphoinositide 3-kinase (PI3K) and Protein Kinase A (PKA), which ultimately leads to the activation of the transcription factor NF-κB and subsequent gene expression of chemokines and cytokines.[4] The pathway also involves the activation of MAP kinases ERK and JNK.[8]

Wound Healing

Topical application of codeine has been investigated for its potential to accelerate cutaneous wound healing in preclinical models.

Animal Model of Wound Healing

A study utilizing a full-thickness excision wound model in mice demonstrated that topical codeine gel significantly enhanced the rate of wound closure.[5][9]

This protocol is based on the methodology described by Mahmoudi & Farahpour, 2022.[5][9]

-

Animal Model: Male BALB/c mice are used.

-

Wound Creation: Following anesthesia, a 7-mm full-thickness punch biopsy is used to create an excisional wound on the dorsal surface of each mouse.

-

Treatment Groups:

-

Group I: 2.5% Codeine gel

-

Group II: 5% Codeine gel

-

Group III: 10% Codeine gel

-

Group IV: Phenytoin cream (positive control)

-

Group V: Base ointment (vehicle control)

-

-

Treatment Application: The respective treatments are applied topically to the wounds daily.

-

Wound Assessment:

-

Wound Area: Measured on days 3, 7, and 14 post-wounding.

-

Histological Analysis: Tissue samples are collected for H&E staining to assess re-epithelialization, angiogenesis, and collagen deposition.

-

Cytokine Analysis: Plasma and wound tissue homogenates are collected to measure the levels of various cytokines and growth factors using ELISA or Western blot.

-

Wound Area Reduction (%)

| Treatment Group | Day 7 | Day 14 |

| Control | 38.2 ± 3.1 | 75.4 ± 4.2 |

| 2.5% Codeine Gel | 52.1 ± 2.8 | 89.1 ± 3.5 |

| 5% Codeine Gel | 58.7 ± 3.5 | 94.3 ± 2.9 |

| 10% Codeine Gel | 65.4 ± 4.1 | 98.2 ± 1.7 |

| Phenytoin Cream | 62.9 ± 3.9 | 96.5 ± 2.4 |

*p < 0.05 compared to control. Data are presented as mean ± SD.[5][9]

Changes in Protein Expression and Plasma Cytokine Levels (Day 14)

| Marker | Change with 10% Codeine Gel |

| Pro-inflammatory | |

| CXCR1 | Decreased |

| CXCR2 | Decreased |

| IL-6 | Decreased |

| IL-1β (plasma) | Decreased |

| TNF-α (plasma) | Decreased |

| Anti-inflammatory/Proliferative | |

| IL-10 (plasma) | Increased |

| PDGF | Increased |

| PDGFR | Increased |

| COL1A | Increased |

Data summarized from Mahmoudi & Farahpour, 2022.[5][9]

Topical codeine appears to accelerate wound healing by modulating the inflammatory response and promoting the proliferative phase. It decreases the expression of pro-inflammatory mediators (CXCR1, CXCR2, IL-6, IL-1β, TNF-α) while increasing anti-inflammatory and pro-proliferative factors (IL-10, PDGF, COL1A).[5][9] This shift from a pro-inflammatory to a pro-healing environment facilitates angiogenesis, collagen deposition, and re-epithelialization.

Established Non-Analgesic Applications

While the focus of this guide is on early-stage investigations, it is pertinent to briefly cover the established non-analgesic uses of codeine and their mechanisms.

Antitussive Effects

Codeine is a widely used cough suppressant.[1] Its antitussive action is primarily mediated by the activation of μ-opioid receptors in the cough center of the medulla oblongata in the brainstem.[10]

A common preclinical model to assess antitussive activity involves inducing cough in guinea pigs with an irritant such as citric acid.

-

Animals: Male Dunkin-Hartley guinea pigs are used.

-

Cough Induction: Animals are exposed to an aerosol of citric acid (e.g., 0.4 M) for a defined period (e.g., 10 minutes) in a whole-body plethysmography chamber.

-

Treatment: Codeine (e.g., 10-30 mg/kg) or vehicle is administered orally or intraperitoneally prior to citric acid exposure.

-

Measurement: The number of coughs is recorded and counted during the exposure period.

Antidiarrheal Effects

Codeine is effective in providing symptomatic relief from diarrhea by reducing gastrointestinal motility.[11][12][13] This effect is mediated by the action of its metabolite, morphine, on μ-opioid receptors in the myenteric plexus of the gut wall.[14]

-

Subjects: Human volunteers or animal models.

-

Marker Administration: A non-absorbable marker (e.g., sulfasalazine) is administered orally.

-

Treatment: Codeine or placebo is administered.

-

Sample Collection: Blood or breath samples are collected at regular intervals to detect the appearance of the marker's metabolite, which indicates its arrival in the cecum.

-

Transit Time Calculation: The time taken for the marker to travel from the mouth to the cecum is calculated.

Conclusion and Future Directions

The early-stage investigation of codeine for non-analgesic applications reveals a promising potential for this long-established drug. Its ability to modulate mast cell activity and promote wound healing in preclinical models suggests that codeine, or its derivatives, could be repurposed for inflammatory conditions and tissue repair. The non-opioid receptor-mediated effects on mast cells are particularly intriguing and warrant further investigation to delineate the precise signaling mechanisms and to explore the therapeutic possibilities in allergic and inflammatory diseases.

Future research should focus on:

-

Elucidating the detailed downstream signaling pathways involved in codeine's non-analgesic effects.

-

Conducting further preclinical studies to validate these findings in other models and to assess the safety and efficacy of topical and targeted delivery systems.

-

Exploring the potential of codeine derivatives that may retain these non-analgesic properties with an improved side-effect profile.

This technical guide provides a foundation for researchers to build upon as the scientific community continues to explore the multifaceted pharmacology of codeine beyond its traditional clinical uses.

References

- 1. Medications Containing Low-Dose Codeine for the Treatment of Pain and Coughs [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Codeine - Wikipedia [en.wikipedia.org]

- 3. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Codeine induces human mast cell chemokine and cytokine production: involvement of G-protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Accelerated wound healing and its promoting effects of topical codeine on the healing of full-thickness cutaneous wound, evidences for modulating cytokines involved in pain, inflammation and collagen biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MRGPRX2 Is the Codeine Receptor of Human Skin Mast Cells: Desensitization through β-Arrestin and Lack of Correlation with the FcεRI Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Codeine induces human mast cell chemokine and cytokine production: involvement of G-protein activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies of the mechanism of the antidiarrheal effect of codeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies of the Mechanism of the Antidiarrheal Effect of Codeine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Morphine - Wikipedia [en.wikipedia.org]

Methodological & Application

"protocol for quantifying Codeine(1+) in plasma using LC-MS/MS"

This application note provides a detailed protocol for the sensitive and selective quantification of codeine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, clinical and forensic toxicology, and drug monitoring.

Introduction

Codeine is a widely used opioid analgesic for the relief of mild to moderate pain.[1][2] Accurate and reliable quantification of codeine in plasma is crucial for assessing therapeutic efficacy, monitoring compliance, and investigating potential toxicity. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for bioanalytical applications.[3][4] This protocol details a robust method for codeine quantification in plasma, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Materials and Reagents

-

Codeine reference standard

-

Codeine-d6 (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-